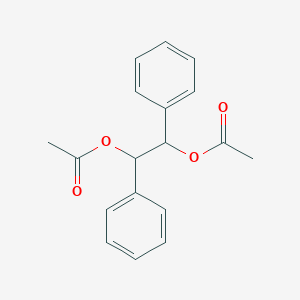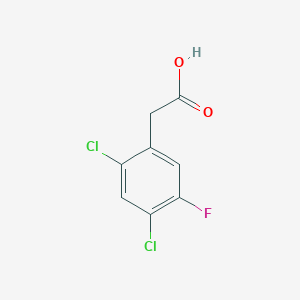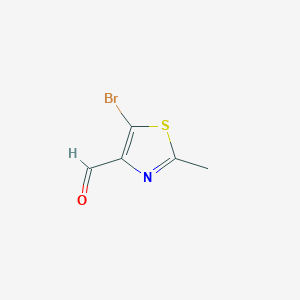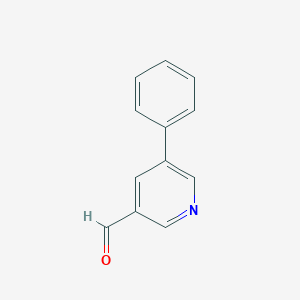
Phenyl hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl hexanoate, also known as Phenyl caproate, is a compound with the molecular formula C12H16O2 . It is an ester, which is a derivative of a carboxylic acid where the hydrogen atom of the hydroxyl group has been replaced by a hydrocarbon group .
Synthesis Analysis
The synthesis of this compound can be achieved through the reaction of acids with alcohols . A study discusses the mechanism of hydrolysis of substituted phenyl hexanoates catalysed by globin in the presence of surfactant .Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Phenols, which are related compounds, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Physical and Chemical Properties Analysis
Esters, including this compound, have different physical properties depending on their melting points. If the melting point of the substance is below room temperature, it will be a liquid - an oil. If the melting point is above room temperature, it will be a solid - a fat .Safety and Hazards
Orientations Futures
Esters, including Phenyl hexanoate, occur widely in nature and contribute to the odor of flowers and the taste of fruits. Both natural and synthetic esters are used in perfumes and as flavoring agents . Future research could focus on the production and application of this compound in various industries.
Propriétés
Numéro CAS |
7780-16-7 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
phenyl hexanoate |
InChI |
InChI=1S/C12H16O2/c1-2-3-5-10-12(13)14-11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3 |
Clé InChI |
SOOXQKVMQBCEGW-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OC1=CC=CC=C1 |
SMILES canonique |
CCCCCC(=O)OC1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate](/img/structure/B184376.png)



![2,2-dimethyl-3H-benzo[h]chromen-4-one](/img/structure/B184381.png)
![Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)-](/img/structure/B184382.png)


![Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]-](/img/structure/B184390.png)
![methyl N-[(2S,3S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B184391.png)


